molecular formula C17H10ClN3O2 B3194431 Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 8-chloro-10-phenyl- CAS No. 84459-37-0

Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 8-chloro-10-phenyl-

Cat. No. B3194431
CAS RN: 84459-37-0
M. Wt: 323.7 g/mol
InChI Key: KUZXWHQMNCGRQX-UHFFFAOYSA-N
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Description

Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 8-chloro-10-phenyl- is a complex organic compound that belongs to the class of pyrimidoquinolines . It is characterized by a fused ring structure that includes a pyrimidine and a quinoline ring .


Synthesis Analysis

The synthesis of pyrimido[4,5-b]quinolines has been achieved through a multicomponent reaction involving 1,3 diketones (such as dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil, and an aromatic aldehyde . This transformation involves a one-pot, catalyst-free, and solvent-free pathway, using a mechanochemical synthesis approach with a ball mill .


Molecular Structure Analysis

The molecular structure of pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 8-chloro-10-phenyl- is characterized by a fused ring structure that includes a pyrimidine and a quinoline ring . The exact structure would depend on the specific substituents used in the synthesis.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimido[4,5-b]quinolines include a multicomponent reaction of 1,3 diketones, 6-aminouracil, and an aromatic aldehyde . Additionally, treatment of pyrimido[4,5-b]quinoline-2(3H),4(10H)-diones with concentrated aqueous potassium hydroxide leads to the formation of 1,5-dihydro-5-deazaflavins and 1,5-dihydro-5-deazaflavin-5-ones via intermolecular oxidation–reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 8-chloro-10-phenyl- would depend on the specific substituents used in the synthesis. For example, a compound with a similar structure, 5-(3-Bromophenyl)-5,6,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dithione, has a melting point of 235–237 °C .

Future Directions

The future directions for research on pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 8-chloro-10-phenyl- could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. The development of greener and more efficient synthesis methods, such as the mechanochemical approach mentioned above , could also be a promising area of future research.

properties

CAS RN

84459-37-0

Product Name

Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 8-chloro-10-phenyl-

Molecular Formula

C17H10ClN3O2

Molecular Weight

323.7 g/mol

IUPAC Name

8-chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C17H10ClN3O2/c18-11-7-6-10-8-13-15(19-17(23)20-16(13)22)21(14(10)9-11)12-4-2-1-3-5-12/h1-9H,(H,20,22,23)

InChI Key

KUZXWHQMNCGRQX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)C=C4C2=NC(=O)NC4=O

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)C=C4C2=NC(=O)NC4=O

Origin of Product

United States

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